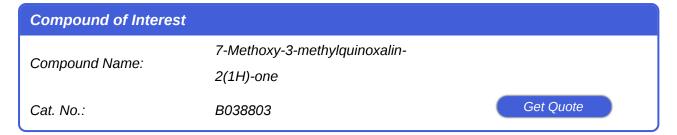


Application Notes and Protocols for 7-Methoxy-3-methylquinoxalin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the handling, storage, and potential applications of **7-Methoxy-3-methylquinoxalin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry. The protocols outlined are based on established synthetic methodologies for related quinoxalinone derivatives and standard analytical techniques.

Handling and Storage Guidelines

Proper handling and storage are crucial for maintaining the integrity and ensuring the safety of personnel working with **7-Methoxy-3-methylquinoxalin-2(1H)-one**.

1.1 Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
- Hazard Classification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.

1.2 Storage Conditions:



- Temperature: Store at room temperature in a cool, dry place.
- Container: Keep the container tightly sealed to prevent moisture ingress and contamination.
- Light: Protect from direct sunlight, as the material may darken upon exposure to light over time.
- Incompatible Materials: Store away from strong oxidizing agents.

1.3 First Aid Measures:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
- Skin Contact: Wash off with soap and water. Remove contaminated clothing.
- Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Physicochemical Data

A summary of the known and predicted physicochemical properties of **7-Methoxy-3-methylquinoxalin-2(1H)-one** is presented in the table below.

Property	Value
Molecular Formula	C10H10N2O2
Molecular Weight	190.20 g/mol
Appearance	Solid (predicted)
Melting Point	Not available
Boiling Point	Not available
Solubility	Not available



Application Notes

Quinoxalin-2(1H)-one derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.

3.1 Potential Biological Activities:

- Antiviral Activity: Derivatives of 7-methoxy-3-methylquinoxaline have been investigated as
 potent inhibitors of the Hepatitis C virus (HCV) NS3/4A protease, a key enzyme in the viral
 replication cycle[1]. This suggests that 7-Methoxy-3-methylquinoxalin-2(1H)-one could
 serve as a valuable building block for the synthesis of novel antiviral agents.
- Anticancer Activity: The quinoxaline core is present in several compounds investigated for
 their anticancer properties. Quinoxalinone derivatives have been reported to act as inhibitors
 of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine
 kinase[2][3]. Some derivatives have also been implicated in the modulation of the
 PI3K/mTOR and Wnt signaling pathways, which are often dysregulated in cancer[4][5][6].

3.2 Research Applications:

- Fragment-Based Drug Discovery: Due to its relatively small size and presence of key functional groups, this molecule can be used as a fragment in screening campaigns to identify new lead compounds.
- Lead Optimization: The methoxy and methyl groups on the quinoxalinone core can be systematically modified to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of potential drug candidates.

Experimental Protocols

4.1 Proposed S	ynthesis of 7-Methox :	y-3-methylo	quinoxalin-2((1H)-one
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This protocol is adapted from general methods	for the synthesis of	f quinoxalin-2(1H)-ones
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Reaction Scheme:

Materials:



- 4-methoxy-1,2-phenylenediamine
- Ethyl 2-oxopropanoate (Ethyl pyruvate)
- Ethanol
- Glacial acetic acid (optional, as a catalyst)

Procedure:

- In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.
- Add ethyl 2-oxopropanoate (1.1 equivalents) to the solution.
- Optionally, add a catalytic amount of glacial acetic acid.
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The product may precipitate out of the solution. If so, collect the solid by filtration.
- If the product does not precipitate, reduce the solvent volume under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

4.2 Characterization Protocol:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Expected signals would include aromatic protons, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the N-H proton.



- ¹³C NMR: Expected signals would include aromatic carbons, and carbons of the methyl, methoxy, and carbonyl groups.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound (190.20 g/mol).
- Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretching vibrations.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **7-Methoxy-3-methylquinoxalin-2(1H)-one**.



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Synthesis and Purification Workflow

The diagram above outlines the key stages from starting materials to the final, characterized product, providing a clear visual guide for the experimental process.

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- To cite this document: BenchChem. [Application Notes and Protocols for 7-Methoxy-3-methylquinoxalin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038803#handling-and-storage-guidelines-for-7-methoxy-3-methylquinoxalin-2-1h-one]

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